molecular formula C10H12O5 B7817135 (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol CAS No. 778-54-1

(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol

Cat. No.: B7817135
CAS No.: 778-54-1
M. Wt: 212.20 g/mol
InChI Key: ZLSWEPWEUPHLBJ-UHFFFAOYSA-N
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Description

(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a methanol group attached to a benzodioxole ring substituted with two methoxy groups at positions 4 and 7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol typically involves the reaction of catechol with methanol in the presence of a suitable catalyst. One common method is the use of concentrated aqueous alkaline solution in the presence of tetraalkylammonium or phosphonium salts, sometimes with the addition of alkyl iodides . This reaction leads to the formation of the benzodioxole ring, which is then further functionalized to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or ether derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)aldehyde or (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)carboxylic acid.

    Reduction: Formation of (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethanol or (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ether.

    Substitution: Formation of various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(4,7-dimethoxy-1,3-benzodioxol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-12-7-3-6(4-11)8(13-2)10-9(7)14-5-15-10/h3,11H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSWEPWEUPHLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)CO)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649895
Record name (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778-54-1
Record name NSC752392
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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